4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride
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Overview
Description
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C14H14ClNO2. It is a derivative of benzoic acid and contains an aminomethyl group attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with hydrochloric acid. The process can be carried out under various conditions, including:
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation or amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activity of enzymes involved in the breakdown of fibrin, thereby promoting blood clot formation . The compound may also interact with other molecular targets, depending on its specific application.
Comparison with Similar Compounds
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
4-(2-Aminoethyl)benzoic acid hydrochloride: This compound has an ethyl group instead of a methyl group, leading to differences in chemical behavior and applications.
4-(Phenylazo)benzoic acid: This compound contains an azo group, which imparts different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
IUPAC Name |
4-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTRCWCNGPSBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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